molecular formula C9H6ClNS2 B1350295 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol CAS No. 2104-00-9

4-(4-Chlorophenyl)-1,3-thiazole-2-thiol

Cat. No.: B1350295
CAS No.: 2104-00-9
M. Wt: 227.7 g/mol
InChI Key: LXFBSCKJEIVRGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-1,3-thiazole-2-thiol is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group attached to the thiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For this compound, 4-chlorobenzoyl chloride can react with thiourea under basic conditions to form the thiazole ring.

Reaction Conditions:

    Reagents: 4-chlorobenzoyl chloride, thiourea

    Solvent: Ethanol or methanol

    Catalyst: Base such as sodium hydroxide or potassium hydroxide

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to complete the reaction

Industrial Production Methods

In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Continuous feeding of reactants: Ensures a steady supply of 4-chlorobenzoyl chloride and thiourea.

    Controlled reaction conditions: Temperature and pH are carefully monitored.

    Purification steps: Crystallization or recrystallization to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1,3-thiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-(4-Chlorophenyl)-1,3-thiazole-2-sulfoxide or 4-(4-Chlorophenyl)-1,3-thiazole-2-sulfone.

    Reduction: 4-(4-Chlorophenyl)-1,3-dihydrothiazole-2-thiol.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

4-(4-Chlorophenyl)-1,3-thiazole-2-thiol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol exerts its effects involves interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.

    Pathways Involved: It may interfere with metabolic pathways in microorganisms, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-1,3-thiazole-2-thiol: Similar structure but with a bromine atom instead of chlorine.

    4-(4-Methylphenyl)-1,3-thiazole-2-thiol: Contains a methyl group instead of chlorine.

    4-(4-Nitrophenyl)-1,3-thiazole-2-thiol: Contains a nitro group instead of chlorine.

Uniqueness

4-(4-Chlorophenyl)-1,3-thiazole-2-thiol is unique due to the presence of the chlorophenyl group, which enhances its reactivity and biological activity compared to its analogs. The chlorine atom increases the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

IUPAC Name

4-(4-chlorophenyl)-3H-1,3-thiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNS2/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFBSCKJEIVRGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=S)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395490
Record name 4-(4-chlorophenyl)-1,3-thiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2104-00-9
Record name 4-(4-chlorophenyl)-1,3-thiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-CHLOROPHENYL)-1,3-THIAZOLE-2-THIOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Chlorophenyl)-1,3-thiazole-2-thiol
Reactant of Route 2
4-(4-Chlorophenyl)-1,3-thiazole-2-thiol
Reactant of Route 3
Reactant of Route 3
4-(4-Chlorophenyl)-1,3-thiazole-2-thiol
Reactant of Route 4
4-(4-Chlorophenyl)-1,3-thiazole-2-thiol
Reactant of Route 5
Reactant of Route 5
4-(4-Chlorophenyl)-1,3-thiazole-2-thiol
Reactant of Route 6
4-(4-Chlorophenyl)-1,3-thiazole-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.